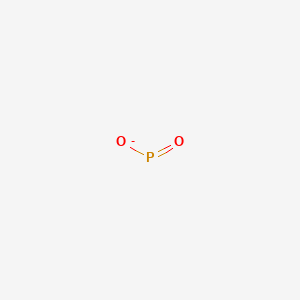
Phosphate(2-), dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxidophosphate(1-) is a monovalent inorganic anion obtained by deprotonation of hydroxyphosphanone. It is a monovalent inorganic anion and a phosphorus oxoanion. It is a conjugate base of a hydroxyphosphanone.
Aplicaciones Científicas De Investigación
Phosphate Nutrition in Crops
Phosphate, being essential for plant development and reproduction, is a significant component of fertilizers for high-yield agriculture. However, most plants use only about 20-30% of applied phosphate, with the rest contributing to environmental issues like water eutrophication. Advances in understanding plant responses to low-phosphate stress have led to breeding and genetic engineering strategies for producing phosphate-efficient crops, thereby enhancing agricultural sustainability (López-Arredondo et al., 2014).
Wastewater Treatment
In wastewater treatment, simultaneous biological phosphorus and nitrogen removal has been studied using sequencing batch reactors. The process involves phosphorus-accumulation organisms capable of denitrification, showing high efficiencies in removing total organic carbon, total nitrogen, and phosphorus from wastewater. This approach contributes to sustainable water management and environmental protection (Lee, Jeon, & Park, 2001).
Fluorescent Sensing
Fluorescent sensors for detecting dihydrogen phosphate (H2PO4−) have significant implications in various scientific fields, including supramolecular chemistry and life sciences. The development of H2PO4− fluorescent sensors is crucial for sensitive and selective detection in various solutions. This research aids in advancing chemical and biological sensing technologies (Zhang et al., 2014).
Energy Storage and Batteries
Phosphate materials are extensively studied as electrodes for lithium-ion batteries. Through high-throughput ab initio analysis, properties like capacity, voltage, and thermal stability of phosphates as cathode materials are evaluated. This research is pivotal in developing more efficient and safer battery technologies (Hautier et al., 2011).
Environmental Impact and Sustainability
Phosphate is vital for life, but its overuse in agriculture and other sectors leads to environmental issues such as soil nutrient depletion and water eutrophication. Research emphasizes the need for sustainable phosphate management and the development of alternative sources, including recycling from waste streams (Abelson, 1999).
Propiedades
Número CAS |
12359-19-2 |
|---|---|
Nombre del producto |
Phosphate(2-), dioxo- |
Fórmula molecular |
O2P- |
Peso molecular |
62.973 g/mol |
InChI |
InChI=1S/HO2P/c1-3-2/h(H,1,2)/p-1 |
Clave InChI |
GQZXNSPRSGFJLY-UHFFFAOYSA-M |
SMILES |
[O-]P=O |
SMILES canónico |
[O-]P=O |
Otros números CAS |
15460-68-1 12359-19-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)

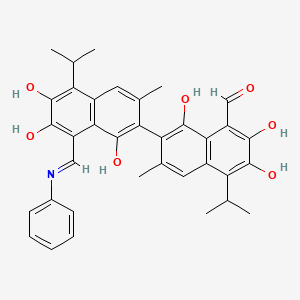
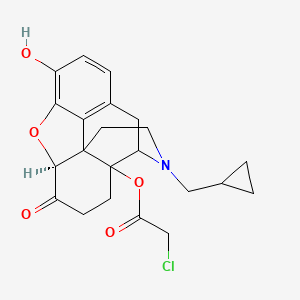
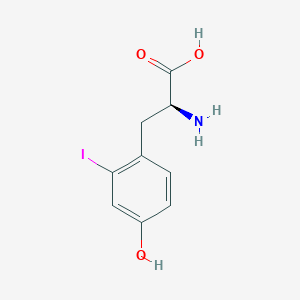
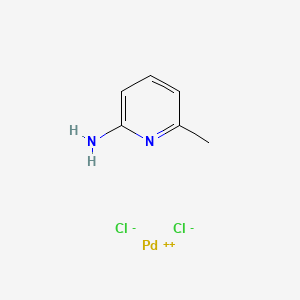


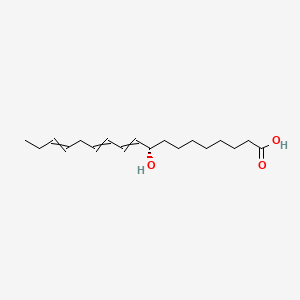

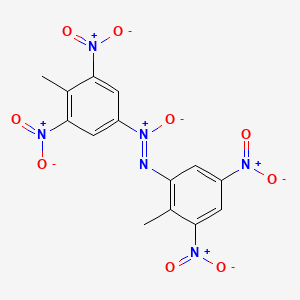
![5,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1202731.png)